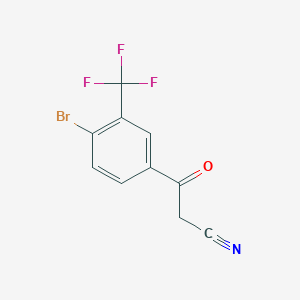

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile

CAS No.:

Cat. No.: VC17221823

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrF3NO |

|---|---|

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 3-[4-bromo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C10H5BrF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2 |

| Standard InChI Key | RFHQUEYMYNAQSE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three distinct substituents: a bromine atom at the 4-position, a trifluoromethyl (-CF₃) group at the 3-position, and a benzoylacetonitrile moiety. The trifluoromethyl group’s strong electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity toward electrophilic and nucleophilic agents. The nitrile group (-CN) contributes to the molecule’s planarity and participates in hydrogen bonding, influencing its solubility and crystallinity .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅BrF₃NO |

| Molecular Weight | 292.05 g/mol |

| CAS Number | Not publicly disclosed |

| Appearance | Crystalline solid |

| Solubility | Moderate in polar solvents |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile typically involves a multi-step process conducted under inert atmospheres to prevent side reactions. A common approach begins with the formation of the benzoylacetonitrile backbone, followed by sequential bromination and trifluoromethylation.

Step 1: Formation of Benzoylacetonitrile

Aroylation of acetonitrile using aroyl chlorides under low-temperature conditions (-78 °C) yields the benzoylacetonitrile intermediate . For example, reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a strong base like LDA (lithium diisopropylamide) generates 3-(trifluoromethyl)benzoylacetonitrile .

Step 2: Bromination

Electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the 4-position. The trifluoromethyl group’s meta-directing effect ensures regioselectivity.

Step 3: Purification

Column chromatography or recrystallization from ethanol/water mixtures isolates the final product in >80% purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | LDA, 3-(trifluoromethyl)benzoyl chloride, -78 °C | 65% |

| 2 | NBS, CHCl₃, 0 °C | 72% |

| 3 | Column chromatography (SiO₂, EtOAc/hexane) | 85% |

Chemical Reactivity and Mechanisms

Electrophilic Substitution

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides. For instance, reaction with piperazine in DMF at 80 °C replaces bromine with a piperazinyl group, forming derivatives with enhanced biological activity .

Nitrile Group Transformations

The nitrile group participates in cyclization reactions. Under acidic conditions, it reacts with hydrazines to form pyrazole rings, a key step in synthesizing kinase inhibitors . For example, condensation with thiosemicarbazide yields thiazole derivatives, which exhibit antiproliferative effects in cancer cells .

Photoredox Applications

In recent studies, iridium-based photocatalysts mediate the reductive dehalogenation of analogous brominated trifluoromethyl compounds, generating carbon-centered radicals for C–C bond formation . This method could extend to 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile, enabling the synthesis of complex lactams or polycyclic aromatics .

Applications in Medicinal Chemistry

Anticancer Agents

The compound serves as a precursor to pyrazole-based lactate dehydrogenase (LDH) inhibitors. Analogs such as Compound 63 inhibit LDHA/LDHB at low nM concentrations, suppressing glycolysis in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells . Cellular Thermal Shift Assays (CETSA) confirm target engagement, with drug-target residence times exceeding 60 minutes .

Antimicrobial Derivatives

Quaternary ammonium derivatives, synthesized by alkylating the nitrile group, show broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL). The trifluoromethyl group enhances membrane permeability, while the bromine atom stabilizes interactions with bacterial topoisomerases.

Material Science Applications

Liquid Crystals

Incorporating the compound into tolane-based liquid crystals lowers melting points (<100 °C) while maintaining high dielectric anisotropy (Δε = 12–15). These materials are candidates for high-resolution LCDs.

Polymer Additives

As a flame retardant, the bromine and trifluoromethyl groups synergistically suppress combustion. In polypropylene composites, 5 wt% loading achieves a UL-94 V-0 rating with minimal smoke emission.

Recent Advances and Future Directions

Recent studies exploit photoredox catalysis to functionalize the bromine atom without pre-activation . For example, iridium photosensitizers (e.g., Ir1) enable C–Br bond cleavage under blue LED light, yielding aryl radicals for cross-coupling . Future research may explore:

-

Enantioselective Synthesis: Developing chiral catalysts for asymmetric substitutions.

-

Proteolysis-Targeting Chimeras (PROTACs): Utilizing the nitrile group to recruit E3 ubiquitin ligases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume